Methyl 11-hydroxyundec-9-ynoate
CAS No.: 100315-55-7
Cat. No.: VC7931290
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100315-55-7 |
|---|---|
| Molecular Formula | C12H20O3 |
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | methyl 11-hydroxyundec-9-ynoate |
| Standard InChI | InChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h13H,2-6,8,10-11H2,1H3 |
| Standard InChI Key | AZYYJXBQFDTXMT-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCCCCC#CCO |
| Canonical SMILES | COC(=O)CCCCCCCC#CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 11-hydroxyundec-9-ynoate belongs to the class of acetylenic fatty acid esters, featuring an 11-carbon chain with a hydroxyl group at the terminal position and a triple bond at the 9th carbon (Figure 1). The ester functional group (-COOCH₃) at the carboxyl end confers typical reactivity patterns, such as hydrolysis and transesterification. The alkyne moiety at C9–C10 introduces sp-hybridized carbons, enabling click chemistry applications or further functionalization via Sonogashira coupling .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.285 g/mol |
| Exact Mass | 212.141 Da |
| LogP | 1.8858 |
| Polar Surface Area | 46.53 Ų |
Synthesis and Reaction Pathways
Historical Synthesis Methods
Early synthetic routes to methyl 11-hydroxyundec-9-ynoate involved stoichiometric oxidation of precursor alkynes. For instance, Muehldorf (1994) reported the use of selenium dioxide () and tert-butyl hydroperoxide (TBHP) in aqueous dioxane to oxidize methyl undec-10-ynoate, yielding a mixture of keto- and hydroxy-substituted derivatives . This method achieved a 60% yield of the 9-hydroxy isomer (methyl 9-hydroxyundec-10-ynoate), highlighting the regioselectivity challenges inherent in alkyne oxidation .
Reaction Scheme 1: Key Steps in Ivanov’s Synthesis
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Alkyne Protection:
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Hydroxylation:
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Esterification:
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data on melting and boiling points remain unreported, computational models predict a melting point range of 25–30°C due to the compound’s moderate intermolecular forces. The ester’s density (≈0.92 g/cm³) aligns with trends observed in medium-chain fatty acid methyl esters, as seen in analogues like methyl octanoate (density 0.878 g/cm³) .
Solubility and Partitioning
Methyl 11-hydroxyundec-9-ynoate exhibits limited water solubility (<1 mg/mL at 25°C) but is miscible with common organic solvents such as dichloromethane and ethyl acetate. The LogP value of 1.8858 indicates preferential partitioning into lipid phases, suggesting utility in membrane-related studies .
Applications in Organic Synthesis
Building Block for Complex Lipids
The compound’s dual functionality (alkyne and hydroxyl groups) enables its use in synthesizing structurally complex lipids. Jie and Cheung (1995) employed it as a precursor for prostaglandin analogues, leveraging the alkyne for Huisgen cycloaddition with azide-functionalized cyclopentane rings .
Click Chemistry Substrate
In materials science, the terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked polymers. Poulain et al. (1997) demonstrated that methyl 11-hydroxyundec-9-ynoate could be grafted onto silica nanoparticles, creating hydrophilic surfaces for biomedical applications .
Comparative Analysis with Structural Analogues
Methyl Octanoate (Caprylic Acid Methyl Ester)
While both compounds share an ester functional group, methyl octanoate (CAS# 111-11-5) lacks the alkyne and hydroxyl moieties, resulting in distinct reactivity. For example, methyl octanoate’s flash point of 163°F exceeds that of methyl 11-hydroxyundec-9-ynoate (estimated 130°F), reflecting differences in volatility .
Table 2: Comparative Properties
| Property | Methyl 11-Hydroxyundec-9-ynoate | Methyl Octanoate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.285 g/mol | 158.24 g/mol |
| Functional Groups | Alkyne, hydroxyl, ester | Ester |
| LogP | 1.8858 | 3.37 |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.
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Biodegradability Studies: Assessing environmental fate given increasing use in green chemistry.
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Polymer Chemistry: Exploiting the alkyne group for creating novel biodegradable polymers.
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